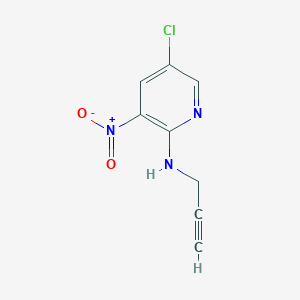
5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene and pyridine, it is likely to be aromatic and have a planar ring structure . It contains a nitro group (-NO2), a chloro group (-Cl), and a prop-2-yn-1-yl group attached to the pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions, Sandmeyer reactions, or coupling reactions .Molecular Structure Analysis
The compound likely has a planar structure due to the aromatic pyridine ring. The nitro, chloro, and prop-2-yn-1-yl groups are likely to be in various positions on the pyridine ring .Chemical Reactions Analysis
The compound, due to the presence of the nitro group, might undergo reduction reactions to form amines. The chloro group might be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the structure and the functional groups present. For instance, the presence of a nitro group might make the compound more reactive. The compound is likely to be soluble in polar solvents due to the polar nitro group .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-3-nitro-N-prop-2-ynylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h1,4-5H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKGYDXYHVMPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

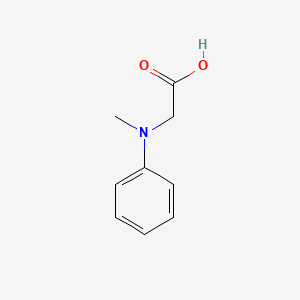
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)
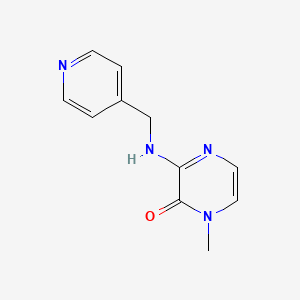
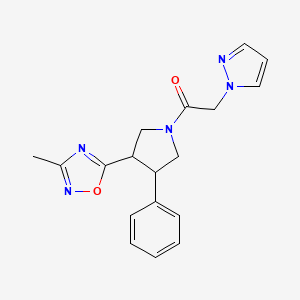

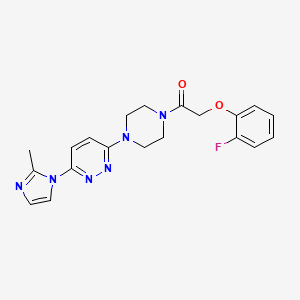
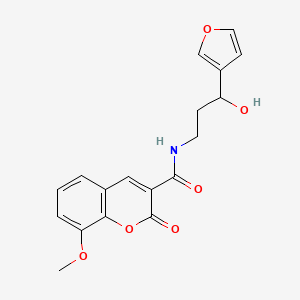
![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
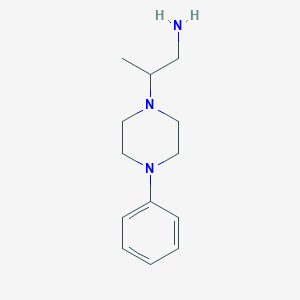
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)
